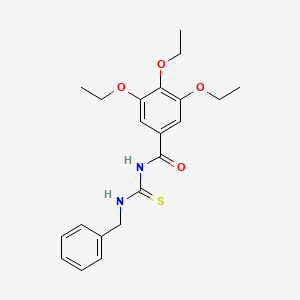
Diphenyl (1-amino-2-phenylethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl (1-amino-2-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific enzymes and proteins. The compound is characterized by the presence of a phosphonate group attached to a phenylethylamine backbone, making it a valuable tool in biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1-amino-2-phenylethyl)phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. This reaction is catalyzed by salicylic acid and proceeds via a radical-radical coupling mechanism at room temperature (20°C) within 1-2 hours . The reaction tolerates a wide range of functional groups, making it versatile for various synthetic applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Diphenyl (1-amino-2-phenylethyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions result in the formation of various substituted phosphonates.
科学的研究の応用
Diphenyl (1-amino-2-phenylethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diphenyl (1-amino-2-phenylethyl)phosphonate involves its ability to form covalent bonds with specific enzymes, particularly serine proteases. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of the enzyme, leading to its inactivation . This mechanism is valuable in studying enzyme function and developing enzyme inhibitors for therapeutic purposes.
類似化合物との比較
Similar Compounds
Similar compounds to diphenyl (1-amino-2-phenylethyl)phosphonate include:
Diaryl phosphonates: These compounds share a similar phosphonate group and are used as enzyme inhibitors.
Peptidyl diaryl phosphonates: These are extensions of diaryl phosphonates with peptide-like structures, enhancing their specificity and potency as enzyme inhibitors.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact selectively with certain enzymes. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development.
特性
CAS番号 |
73270-44-7 |
|---|---|
分子式 |
C20H20NO3P |
分子量 |
353.4 g/mol |
IUPAC名 |
1-diphenoxyphosphoryl-2-phenylethanamine |
InChI |
InChI=1S/C20H20NO3P/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
InChIキー |
DMXMANDNPIEVFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


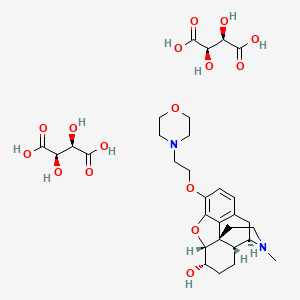

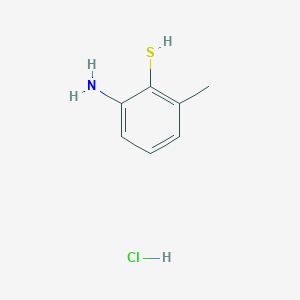

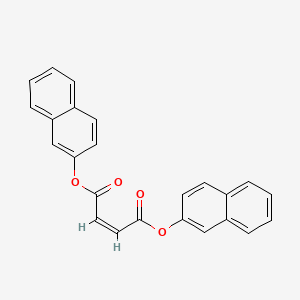
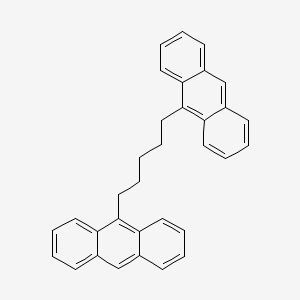
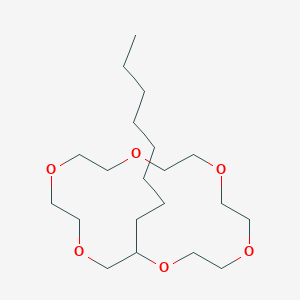
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
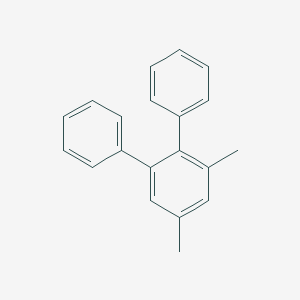
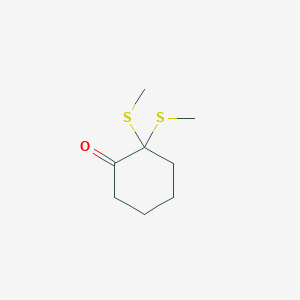
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

